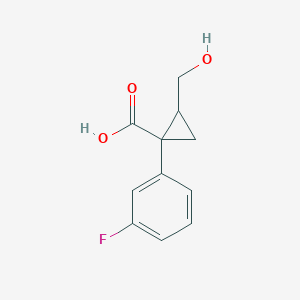
1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the central nervous system. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a range of effects on the brain and body. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid works by inhibiting GABA transaminase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can have a range of effects on the brain, including reducing anxiety, promoting relaxation, and reducing the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to increasing GABA levels, it has been shown to increase the levels of other neurotransmitters, including dopamine and serotonin. It has also been shown to reduce inflammation in the brain and increase the production of neurotrophic factors, which are important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is its potency and specificity as a GABA transaminase inhibitor. This makes it a valuable tool for studying the role of GABA in the brain and for developing new treatments for addiction and other neurological disorders. However, its potency also means that it can be toxic at high doses, which can limit its use in some experiments. Additionally, its effects on other neurotransmitters and physiological processes can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid. One area of interest is its potential use as a treatment for epilepsy. GABA is involved in regulating neuronal excitability, and increasing GABA levels can reduce seizures. This compound has been shown to reduce seizures in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
Another area of research is the development of new GABA transaminase inhibitors with improved pharmacokinetic properties and reduced toxicity. This compound has been used as a lead compound for the development of new inhibitors, and several promising candidates have been identified.
Finally, there is interest in studying the effects of this compound on other neurological disorders, including anxiety, depression, and schizophrenia. GABA dysfunction has been implicated in the pathophysiology of these disorders, and increasing GABA levels with this compound may have therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a treatment for addiction. GABA is involved in the reward pathway in the brain, and increasing GABA levels can reduce the reinforcing effects of drugs of abuse. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-3-1-2-7(4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIJCFPIZIUSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC(=CC=C2)F)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1547707-34-5 | |
| Record name | 1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




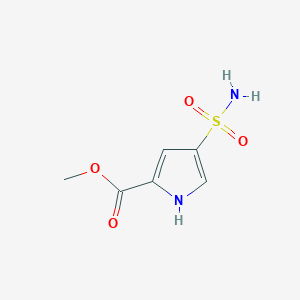
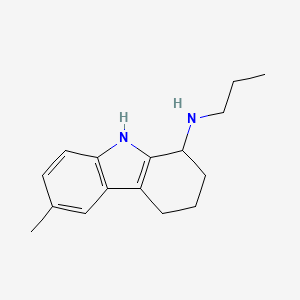

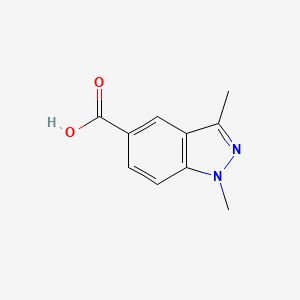
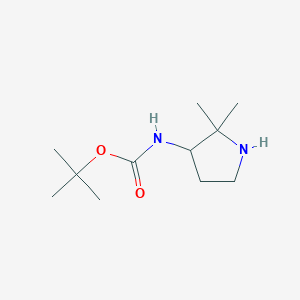
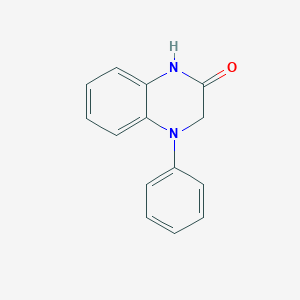
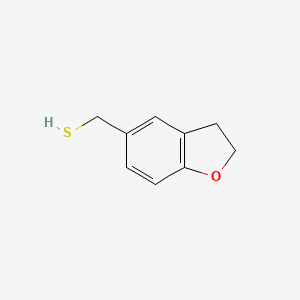
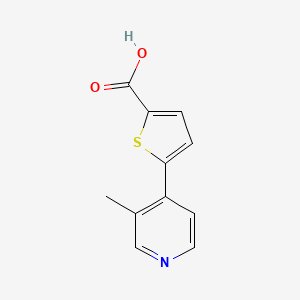
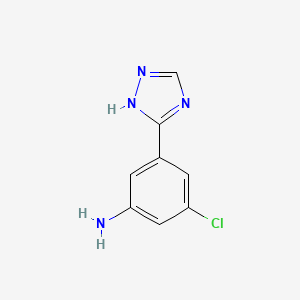

![Bicyclo[3.1.0]hexane-3-carbaldehyde](/img/structure/B3391271.png)
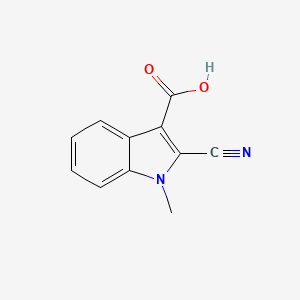
![2-Oxaspiro[4.4]nonan-7-one](/img/structure/B3391293.png)